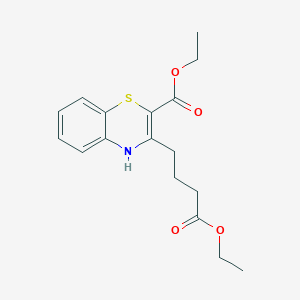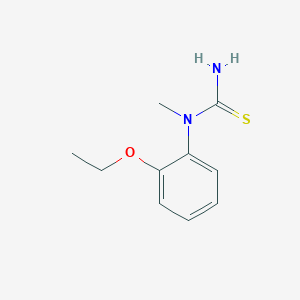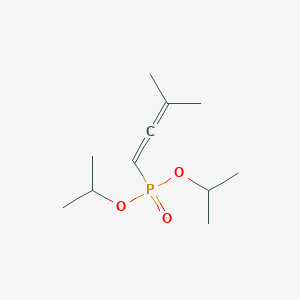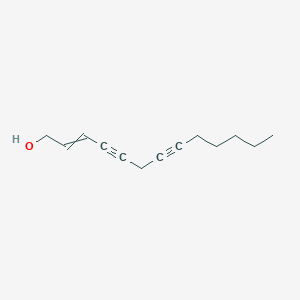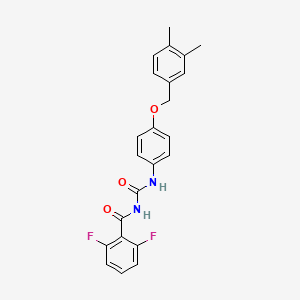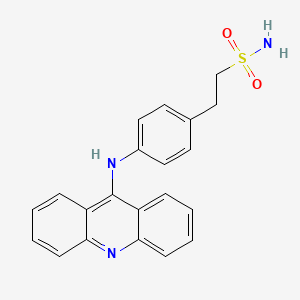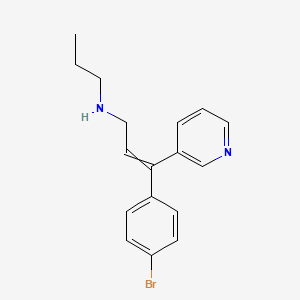![molecular formula C11H20O4S B14459573 Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate CAS No. 66319-06-0](/img/structure/B14459573.png)
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate is an organic compound with the molecular formula C11H20O4S It is a derivative of butanoic acid and contains both ester and thioether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the thioether group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The thioether group can interact with thiol-containing enzymes and proteins, potentially altering their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
3-Methoxy-2-methyl-3-oxopropanoic acid: Similar in structure but lacks the ethyl ester and thioether groups.
Ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate: Similar but with a different carbon backbone.
Uniqueness
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate is unique due to its combination of ester and thioether functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
66319-06-0 |
|---|---|
分子式 |
C11H20O4S |
分子量 |
248.34 g/mol |
IUPAC名 |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanyl-3-methylbutanoate |
InChI |
InChI=1S/C11H20O4S/c1-5-15-11(13)10(8(2)3)16-7-6-9(12)14-4/h8,10H,5-7H2,1-4H3 |
InChIキー |
YKRYBBGVQUFKAR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C)SCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


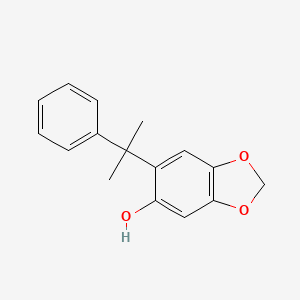

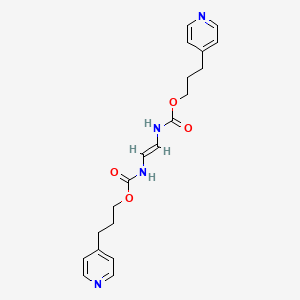
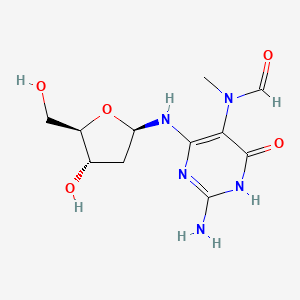
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
